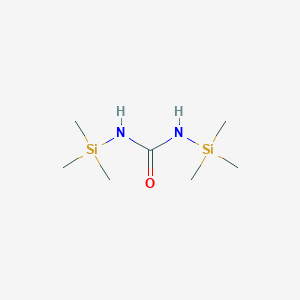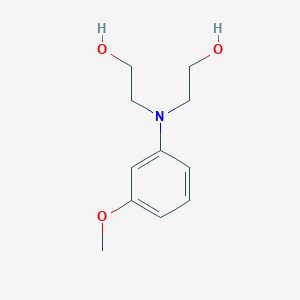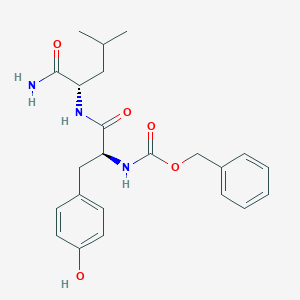
1,3-双(三甲基硅基)脲
描述
1,3-Bis(trimethylsilyl)urea (BTU) is a synthetic organic compound that has been used for a variety of scientific applications, including as a reagent for chemical synthesis and as a catalyst for biochemical reactions. It is a colorless, odorless, and tasteless solid that is insoluble in water and slightly soluble in methanol. BTU has been used in the synthesis of a variety of compounds, including pharmaceuticals, agricultural chemicals, and biopolymers. Additionally, it has been used in the study of biochemical and physiological processes, as well as in the development of new laboratory techniques.
科学研究应用
醇和羧酸的硅烷化
1,3-双(三甲基硅基)脲通常用作醇和羧酸硅烷化的试剂 . 此过程对于在合成反应中保护这些官能团至关重要,因为它允许在分子内的其他部位进行选择性反应。
含硅化合物的合成
该化合物是合成各种含硅有机化合物(包括硅氧烷)的前体 . 这些材料对于创造具有独特性能(如柔韧性、热稳定性和耐湿性)的聚合物非常有价值。
有机合成中间体
作为有机合成的中间体,1,3-双(三甲基硅基)脲参与了许多有机分子的制备。 它在多组分反应 (MCR) 中发挥作用,多组分反应是利用较简单的物质高效构建复杂分子的方法 .
硅脲保护基的制备
在合成化学领域,保护基对于暂时修饰官能团以防止不必要的反应至关重要。 1,3-双(三甲基硅基)脲用于引入硅脲保护基,这些保护基可以随后被选择性地移除 .
聚合物的交联剂
该化合物也用作生产聚合物的交联剂。 交联增强了聚合物的机械性能,使其更耐用,并能抵抗溶剂 .
硅化学反应的试剂
它在硅化学反应中经常使用,因为它能够将硅原子引入有机分子,从而改变它们的物理和化学性质 .
表面处理的改性剂
1,3-双(三甲基硅基)脲可以改变材料的表面性能,使其在需要改变表面能的应用(如涂料和粘合剂)中发挥作用 .
阻燃添加剂
由于其硅含量,该化合物可以用作材料中的阻燃添加剂。 硅化合物已知通过形成保护层来增强耐火性,该保护层将材料与热量和氧气隔离开 .
作用机制
Target of Action
1,3-Bis(trimethylsilyl)urea, also known as BSU, is a versatile reagent used in organic synthesis . It primarily targets active hydrogen atoms in organic molecules, replacing them with trimethylsilyl groups .
Mode of Action
BSU interacts with its targets through a process known as silylation . In this process, the trimethylsilyl groups of BSU replace the active hydrogen atoms in the target molecules . This interaction results in the formation of silyl-protected compounds .
Biochemical Pathways
The silylation process facilitated by BSU affects various biochemical pathways. For instance, it is commonly used in peptide sequencing, a crucial process in proteomics . By attaching to the genome’s DNA binding proteins, it disrupts DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template .
Pharmacokinetics
It’s known that bsu is highly soluble in multiple organic solvents , suggesting that it may have good bioavailability in organisms when delivered in an appropriate solvent.
Result of Action
The primary result of BSU’s action is the formation of silyl-protected compounds . These compounds are resistant to certain types of chemical reactions, making them useful in multi-step organic synthesis . In the context of proteomics, BSU aids in peptide sequencing, thereby contributing to the understanding of protein structures and functions .
Action Environment
The action of BSU is influenced by various environmental factors. It is relatively stable at room temperature but will gradually decompose when heated or exposed to air . It reacts with water , indicating that it should be stored and used in an inert, moisture-free environment . The use of appropriate protective measures is recommended due to its potential irritant and corrosive properties .
安全和危害
生化分析
Biochemical Properties
1,3-Bis(trimethylsilyl)urea plays a significant role in biochemical reactions, particularly in the silylation of alcohols and carboxylic acids. It is frequently used as a reagent in peptide sequencing and proteomics research. The compound interacts with DNA binding proteins, disrupting DNA replication and transcription by blocking the binding of RNA polymerase to the DNA template . This interaction highlights its importance in molecular biology and biochemistry.
Cellular Effects
1,3-Bis(trimethylsilyl)urea has notable effects on various types of cells and cellular processes. It influences cell function by disrupting DNA replication and transcription, which can affect cell signaling pathways, gene expression, and cellular metabolism . These disruptions can lead to changes in cellular behavior and function, making it a valuable tool in studying cellular processes.
Molecular Mechanism
The molecular mechanism of 1,3-Bis(trimethylsilyl)urea involves its binding interactions with DNA binding proteins. By attaching to these proteins, the compound blocks the binding of RNA polymerase to the DNA template, thereby inhibiting DNA replication and transcription . This inhibition can lead to changes in gene expression and cellular function, providing insights into the molecular mechanisms underlying these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(trimethylsilyl)urea can change over time. The compound is relatively stable at room temperature but can degrade when exposed to heat or air . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the outcomes of experiments.
Dosage Effects in Animal Models
The effects of 1,3-Bis(trimethylsilyl)urea in animal models vary with different dosages. At lower doses, the compound can effectively inhibit DNA replication and transcription without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to cellular structures and functions .
Metabolic Pathways
1,3-Bis(trimethylsilyl)urea is involved in metabolic pathways related to silylation reactions. It interacts with enzymes and cofactors that facilitate these reactions, affecting metabolic flux and metabolite levels . The compound’s role in these pathways underscores its importance in biochemical research and applications.
Transport and Distribution
Within cells and tissues, 1,3-Bis(trimethylsilyl)urea is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function within biological systems.
Subcellular Localization
The subcellular localization of 1,3-Bis(trimethylsilyl)urea is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular processes . Understanding its localization is crucial for elucidating its role in cellular functions.
属性
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)








![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
![Pyrimido[5,4-e][1,2,4]triazin-5(8H)-one](/img/structure/B102375.png)


